molecular formula C11H13N5O3 B2731342 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 920238-55-7

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2731342
CAS No.: 920238-55-7
M. Wt: 263.257
InChI Key: QKULZGBRILFDKA-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered significant attention in both academic and industrial sectors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

    Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative through a reaction between imidazole and a suitable alkylating agent.

    Formation of the Isoxazole Derivative: Concurrently, the isoxazole derivative is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Coupling Reaction: The final step involves coupling the imidazole and isoxazole derivatives through an oxalamide linkage. This is typically achieved using a coupling reagent such as carbodiimide under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving imidazole and isoxazole pathways.

    Industry: Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and active sites of enzymes, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
  • N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
  • N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of imidazole and isoxazole rings, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c17-10(11(18)14-9-2-7-19-15-9)13-3-1-5-16-6-4-12-8-16/h2,4,6-8H,1,3,5H2,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKULZGBRILFDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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